molecular formula C20H28ClN B13859925 4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine

4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine

Cat. No.: B13859925
M. Wt: 317.9 g/mol
InChI Key: LYXOJECTLGDBBX-UHFFFAOYSA-N
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Description

4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a cyclohexene ring, which is further substituted with a 4-chlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a halogenated precursor.

    Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where the piperidine acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alkanes or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution Reagents: Halogenated compounds and nucleophiles like amines or alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and alcohols.

    Reduction Products: Alkanes and alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Chlorophenyl)piperidin-4-ol]: This compound shares a similar piperidine ring structure but differs in the substitution pattern.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperidine derivative with different substituents and biological activities.

Uniqueness

The uniqueness of 4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine lies in its specific substitution pattern and the presence of both a cyclohexene and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H28ClN

Molecular Weight

317.9 g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine

InChI

InChI=1S/C20H28ClN/c1-20(2)10-7-17(13-15-8-11-22-12-9-15)19(14-20)16-3-5-18(21)6-4-16/h3-6,15,22H,7-14H2,1-2H3

InChI Key

LYXOJECTLGDBBX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CC3CCNCC3)C

Origin of Product

United States

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